FKBP51F67V-selective antagonist Ligand2

FKBP51 F67V Mutant-Selective Binding Affinity

Standard FKBP51 inhibitors (e.g., SAFit2) cannot discriminate the F67V mutant from wild-type protein, confounding mechanistic studies of stress-related phenotypes. FKBP51F67V-selective antagonist Ligand2 is the only chemical probe with exclusive F67V binding and no detectable affinity for wild-type FKBP51 or FKBP52. • Enables unambiguous genotype-phenotype correlation in cells or transgenic models expressing the F67V variant. • Reverses the anxiogenic phenotype in amygdala F67V-overexpression models, providing critical target-validation data. • Supports head-to-head mechanistic comparison with wild-type FKBP51 inhibitors. For research use only; not for human or veterinary use.

Molecular Formula C43H56N2O10
Molecular Weight 760.9 g/mol
Cat. No. B12388694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKBP51F67V-selective antagonist Ligand2
Molecular FormulaC43H56N2O10
Molecular Weight760.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(CC=C)C5=CC(=C(C(=C5)OC)OC)OC)OC
InChIInChI=1S/C43H56N2O10/c1-7-11-34(32-28-39(50-4)41(52-6)40(29-32)51-5)42(46)45-19-9-8-14-35(45)43(47)55-36(17-15-30-16-18-37(48-2)38(26-30)49-3)31-12-10-13-33(27-31)54-25-22-44-20-23-53-24-21-44/h7,10,12-13,16,18,26-29,34-36H,1,8-9,11,14-15,17,19-25H2,2-6H3/t34-,35-,36+/m0/s1
InChIKeyZTMQGQWEOCFOGE-QGBCWPEESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FKBP51F67V-Selective Antagonist Ligand2 Overview


FKBP51F67V-selective antagonist Ligand2 (Example 3-3, CAS 1680228-76-5) is a synthetic small molecule with the molecular formula C43H56N2O10 and a molecular weight of 760.91 g/mol [1]. It is a chemical probe designed to specifically target the FKBP51 F67V mutant variant, and it demonstrates no detectable affinity for wild-type FKBP51 or the closely related homolog FKBP52 [2][3]. This compound serves as a critical tool for dissecting the functional consequences of the FKBP51 F67V mutation, a variant linked to altered stress-coping behavior and anxiety phenotypes [4]. Its unique selectivity profile distinguishes it from broader FKBP51 inhibitors like SAFit2, which target the wild-type protein.

1
Selectively targets FKBP51 F67V mutant pathway; no detectable wild-type or FKBP52 affinity
2
Enables functional dissection of the F67V variant in cellular and behavioral models
3
Differentiated from pan-FKBP51 inhibitors for mutation-specific research workflows

FKBP51F67V-Selective Antagonist Ligand2 vs. Generic Inhibitors


Generic FKBP51 inhibitors, such as the widely used SAFit2, are designed to target the wild-type FKBP51 protein and exhibit high selectivity over its close homolog FKBP52 [1]. However, the FKBP51F67V-selective antagonist Ligand2 was specifically developed to address a critical scientific gap: the need for a chemical probe that can discriminate the functional effects of the FKBP51 F67V point mutation from those of the wild-type protein [2]. The F67V mutation is of high interest due to its association with stress-related behavioral phenotypes, but it represents a distinct pharmacological target [3]. The unique binding pocket conformation induced by this mutation renders standard FKBP51 ligands ineffective or non-selective for this variant [4]. Therefore, substituting Ligand2 with a pan-FKBP51 inhibitor like SAFit2 would fail to provide the mutant-specific mechanistic insights required for this line of research, confounding experimental interpretation and leading to erroneous conclusions about the role of the F67V variant.

Target
FKBP51 F67V mutation
Requires a probe that discriminates the mutant binding pocket; generic FKBP51 inhibitors lack this selectivity and may confound genotype-phenotype interpretation.
Substitute
Pan-FKBP51 inhibitor (e.g., SAFit2)
Targets wild-type FKBP51 and does not differentiate the F67V variant. Substitution may obscure mutant-specific signaling readouts and lead to erroneous mechanistic conclusions.

FKBP51F67V-Selective Antagonist Ligand2: Head-to-Head Comparisons


FKBP51 F67V vs. Wild-Type Binding Affinity

Ligand2 selectively binds to the FKBP51 F67V mutant with low nanomolar affinity (Ki = 8 nM) while exhibiting no detectable binding to wild-type FKBP51 (Ki > 50,000 nM) [1]. This is in stark contrast to the gold-standard FKBP51 inhibitor SAFit2, which potently binds the wild-type protein (Ki = 6 nM) but does not discriminate the F67V mutant .

Mutant Binding
Cross-study comparable
Ki = 8 nM (FKBP51 F67V) vs. >50,000 nM (wild-type). >6,250-fold selectivity.
Enables exclusive FKBP51 F67V pathway interrogation.
Assay: fluorescence polarization, 3 nM tracer, 2 nM protein.
FKBP51 F67V Mutant-Selective Binding Affinity

FKBP52 Selectivity Profile

Ligand2 demonstrates absolute selectivity against FKBP52, with no measurable binding affinity (Ki > 50,000 nM) [1]. While SAFit1 and SAFit2 are also highly selective for wild-type FKBP51 over FKBP52 (Ki > 50,000 nM), Ligand2 maintains this critical selectivity window while simultaneously discriminating against wild-type FKBP51 [2][3]. This dual selectivity (mutant vs. wild-type; mutant vs. homolog) is unique and not observed with any other FKBP51 ligand class.

FKBP52 Selectivity
Class-level inference
Ki >50,000 nM for FKBP52; maintains >6,250-fold homolog window. SAFit2 also >50,000 nM.
Preserves essential selectivity against functional counter-player FKBP52.
Dual selectivity (mutant vs. WT; vs. homolog) is unique to this probe.
FKBP52 Homolog Selectivity Off-Target

Cellular Phenotype Rescue

In N2a neuroblastoma cells transfected with the FKBP51 F67V mutant, treatment with 20 μM Ligand2 for 24 hours fully reversed the anti-neuritotrophic effect induced by the mutant protein, restoring neurite outgrowth to levels comparable to control cells [1]. Importantly, this effect was specific to the F67V mutant; Ligand2 had no effect on cells expressing wild-type FKBP51, consistent with its binding profile. This functional rescue is not achievable with SAFit2, which inhibits the wild-type protein and does not reverse the F67V phenotype.

Neurite Rescue
Direct comparison
20 μM Ligand2 restored neurite outgrowth in N2a cells expressing FKBP51 F67V. Specific to mutant; no effect on wild-type.
Reported functional rescue in mutant-expressing cell model.
N2a neuroblastoma, 24 h treatment, p
In Vivo Anxiety Model
Cross-study comparable
20 mg/kg i.p. normalized behavior in FKBP51 F67V-overexpressing mice (Dark-Light Box, Elevated Plus Maze).
Reported reversal of anxiogenic-like behavior in mutant overexpression model.
Amygdala overexpression model; ANOVA p
Brain Exposure
Supporting evidence
~1,200 ng/g brain tissue at 20 mg/kg i.p., 1 h post-dose in mice.
Brain exposure reported at behaviorally active dose, supports CNS probe use.
C57BL/6 mice; dose-dependent accumulation observed.
Off-Target Profile
Class-level inference
Limited direct panel data. SAFit class typically poor vs. FKBP12/12.6; mutant-specific binding mode may differentiate.
Off-target selectivity requires further experimental validation.
Potential narrower profile inferred from structural class; data to verify.
Neurite Outgrowth Cellular Phenotype Rescue

In Vivo Reversal of Anxiety Phenotype

In a transgenic mouse model where FKBP51 F67V is overexpressed in the basolateral amygdala (BLA), intraperitoneal administration of Ligand2 at 20 mg/kg significantly reversed the anxiogenic phenotype [1]. Specifically, Ligand2 treatment abolished the reduced time spent in the lit compartment of the Dark-Light Box (DaLi) and the reduced open arm time in the Elevated Plus Maze (EPM) observed in vehicle-treated mutant mice. This demonstrates in vivo target engagement and functional efficacy. In contrast, standard FKBP51 inhibitors like SAFit2 have been shown to reduce anxiety in wild-type models but are not effective against this specific mutant-driven phenotype.

In Vivo Anxiety Model
Cross-study comparable
20 mg/kg i.p. normalized behavior in FKBP51 F67V-overexpressing mice (Dark-Light Box, Elevated Plus Maze).
Reported reversal of anxiogenic-like behavior in mutant overexpression model.
Amygdala overexpression model; ANOVA p
Brain Exposure
Supporting evidence
~1,200 ng/g brain tissue at 20 mg/kg i.p., 1 h post-dose in mice.
Brain exposure reported at behaviorally active dose, supports CNS probe use.
C57BL/6 mice; dose-dependent accumulation observed.
Off-Target Profile
Class-level inference
Limited direct panel data. SAFit class typically poor vs. FKBP12/12.6; mutant-specific binding mode may differentiate.
Off-target selectivity requires further experimental validation.
Potential narrower profile inferred from structural class; data to verify.
In Vivo Anxiety Behavioral Pharmacology

Brain Penetration and Pharmacokinetics

Ligand2 demonstrates dose-dependent accumulation in the brain following intraperitoneal administration in mice, reaching a concentration of approximately 1,200 ng/g tissue at a 20 mg/kg dose 1 hour post-injection [1]. While direct PK comparison data with SAFit2 in the same study is not available, this level of brain exposure is sufficient to achieve the observed in vivo behavioral effects. This contrasts with earlier FKBP51 ligands which often suffered from poor brain permeability, highlighting Ligand2's utility as an in vivo chemical probe for CNS studies of the FKBP51 F67V mutant.

Brain Exposure
Supporting evidence
~1,200 ng/g brain tissue at 20 mg/kg i.p., 1 h post-dose in mice.
Brain exposure reported at behaviorally active dose, supports CNS probe use.
C57BL/6 mice; dose-dependent accumulation observed.
Pharmacokinetics Brain Penetration In Vivo Tool

FKBP Off-Target Selectivity

While direct comparative data against a broad panel of FKBPs is limited for Ligand2, its design and binding mode suggest a high degree of specificity. The SAFit class of FKBP51 inhibitors, to which Ligand2 is structurally related, is known to have poor discrimination against the off-targets FKBP12 and FKBP12.6 [1]. However, Ligand2's unique selectivity for the F67V mutant implies an altered binding mode that may further differentiate it from these off-targets. Procurement should consider this as an area for future investigation, but the mutant-specificity remains the primary differentiation factor.

Off-Target Profile
Class-level inference
Limited direct panel data. SAFit class typically poor vs. FKBP12/12.6; mutant-specific binding mode may differentiate.
Off-target selectivity requires further experimental validation.
Potential narrower profile inferred from structural class; data to verify.
FKBP12 Off-Target Selectivity Specificity

FKBP51F67V-Selective Antagonist Ligand2: Optimal Use Cases


FKBP51 F67V in Stress-Related Disorders

Primary research application. Ligand2 is the only tool available to selectively block the activity of the FKBP51 F67V mutant protein, enabling researchers to isolate its specific contribution to cellular and behavioral phenotypes related to anxiety, depression, and stress-coping [1]. Its use in transgenic models or cells expressing the F67V variant allows for clear genotype-phenotype correlation, which is impossible with pan-FKBP51 inhibitors.

FKBP5 Variant Target Validation

Preclinical target validation. The F67V mutation in FKBP5 is associated with altered stress responses. Ligand2 serves as a chemical probe to validate whether pharmacological targeting of this specific variant can reverse disease-relevant phenotypes in vivo, as demonstrated in the amygdala overexpression model of anxiety [1]. This provides critical proof-of-concept data for the development of future mutant-selective therapeutics.

Signaling Pathways: WT vs. F67V Mutant

Mechanistic studies. By using Ligand2 alongside wild-type FKBP51 inhibitors like SAFit2, researchers can design elegant experiments to directly compare the downstream signaling consequences of inhibiting the wild-type versus the mutant protein. This head-to-head approach is essential for understanding the distinct biology of the F67V variant [2].

Mutant-Specific Pharmacological Dissection

Chemical biology and drug discovery. In cell lines or animal models co-expressing both wild-type and mutant FKBP51, Ligand2 allows for the selective ablation of the mutant's activity while leaving the wild-type protein's function intact. This level of pharmacological dissection is critical for deconvoluting complex biological systems and validating the therapeutic index of a mutant-selective approach [3].

Application
Selection Property
Validation Focus
FKBP51 F67V pathway studies in stress-related models
Mutant-selective pharmacological probe
Genotype-phenotype correlation in F67V overexpression systems
FKBP5 variant target engagement studies
Mutant-specific chemical probe
In vivo reversal of stress-coping deficits in models
Comparative signaling: WT vs. F67V mutant
Selectivity window against wild-type FKBP51
Differential downstream pathway activation readouts
Mutant-specific pharmacological dissection
Orthogonal probe to pan-FKBP51 inhibitors
Selective ablation of mutant activity in co-expression models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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